(S)-4-Phenyl-3-propionyloxazolidin-2-one
Overview
Description
(S)-4-Phenyl-3-propionyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. Its unique structure, featuring a phenyl group and a propionyl group attached to an oxazolidinone ring, makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenyl-3-propionyloxazolidin-2-one typically involves the reaction of (S)-phenylglycinol with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions generally require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Phenyl-3-propionyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones, alcohols, and amines, which can be further utilized in synthetic applications.
Scientific Research Applications
(S)-4-Phenyl-3-propionyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and specialty materials, owing to its versatility and reactivity.
Mechanism of Action
The mechanism of action of (S)-4-Phenyl-3-propionyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound, leading to the desired stereochemical outcomes.
Comparison with Similar Compounds
®-4-Phenyl-3-propionyloxazolidin-2-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
4-Phenyl-3-acetyloxazolidin-2-one: A structurally similar compound with an acetyl group instead of a propionyl group.
4-Phenyl-3-butyryloxazolidin-2-one: Another analog with a butyryl group, offering different reactivity and applications.
Uniqueness: (S)-4-Phenyl-3-propionyloxazolidin-2-one stands out due to its specific stereochemistry, which is crucial for its role as a chiral auxiliary. Its ability to induce high enantioselectivity in various reactions makes it a valuable tool in asymmetric synthesis.
Properties
IUPAC Name |
(4S)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZVFKRBBHHHSX-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H](COC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373071 | |
Record name | (S)-4-Phenyl-3-propionyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184363-66-4 | |
Record name | (4S)-3-(1-Oxopropyl)-4-phenyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184363-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-4-Phenyl-3-propionyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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